molecular formula C16H15N5O2 B2715459 6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108827-44-5

6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2715459
CAS No.: 2108827-44-5
M. Wt: 309.329
InChI Key: GLQSHOZJJYZREX-UHFFFAOYSA-N
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Description

6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic compound It features a triazolo-pyrazine core, which is a fused ring system combining triazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a triazole intermediate, followed by its reaction with a pyrazine derivative under specific conditions to form the triazolo-pyrazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazolo-pyrazine derivatives, while substitution reactions could introduce various functional groups into the compound .

Scientific Research Applications

6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Triazolo[1,5-c]pyrimidine: Shares the triazole ring but differs in the fused ring system and substituents.

Uniqueness

6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-phenyl-3-(pyrrolidine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15-14-13(16(23)20-8-4-5-9-20)18-19-21(14)10-12(17-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQSHOZJJYZREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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